molecular formula C19H17N3O4S2 B5343111 N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide

Número de catálogo B5343111
Peso molecular: 415.5 g/mol
Clave InChI: HSACQCRZBUGAGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide, also known as PSB-1115, is a chemical compound that has been studied for its potential therapeutic applications. PSB-1115 is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Mecanismo De Acción

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide inhibits the activity of carbonic anhydrase IX (CAIX) by binding to the active site of the enzyme. CAIX plays a role in maintaining the pH balance in cancer cells, which is necessary for their survival and growth. Inhibition of CAIX activity by this compound disrupts the pH balance and leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to increase the effectiveness of chemotherapy and radiation therapy in animal models. This compound has also been shown to reduce the formation of new blood vessels in tumors, which is necessary for their growth and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its specificity for CAIX. This compound has been shown to have minimal inhibitory activity against other carbonic anhydrase isoforms, which reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to investigate the effectiveness of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to explore the potential use of this compound in other diseases, such as cystic fibrosis, where carbonic anhydrase activity plays a role in disease progression. Finally, further optimization of the synthesis method for this compound could lead to improved solubility and potency, making it a more effective therapeutic agent.

Métodos De Síntesis

The synthesis of N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride to obtain 4-(nitrophenylsulfonyl)benzenesulfonamide. This intermediate is then reduced to 4-(aminophenylsulfonyl)benzenesulfonamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-(aminophenylsulfonyl)benzenesulfonamide with 4-nitrobenzenecarboximidoyl chloride to obtain this compound.

Aplicaciones Científicas De Investigación

N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential therapeutic applications in cancer treatment. Carbonic anhydrase IX (CAIX) is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy. This compound has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential candidate for cancer treatment.

Propiedades

IUPAC Name

N'-(benzenesulfonyl)-N-(4-sulfamoylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c20-27(23,24)17-13-11-16(12-14-17)21-19(15-7-3-1-4-8-15)22-28(25,26)18-9-5-2-6-10-18/h1-14H,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSACQCRZBUGAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.